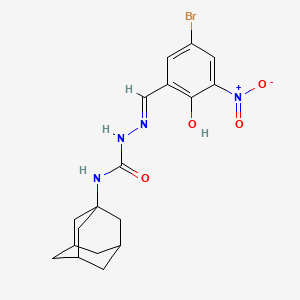![molecular formula C20H27N3 B6039218 N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline, also known as DMMPA, is a chemical compound that belongs to the class of anilines. It has been widely used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various drugs and molecules.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been widely used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various drugs and molecules. It has been used as a reference compound in studies of serotonin receptor agonists and antagonists. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been used in studies of the dopamine transporter and its inhibitors. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been used in studies of the sigma-1 receptor and its ligands.
Wirkmechanismus
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline acts as a selective agonist at the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline leads to the release of intracellular calcium and activation of various downstream signaling pathways. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce hyperactivity and hyperthermia in rodents, which suggests that it may have stimulant-like effects. N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to enhance the analgesic effects of opioids and to reduce the development of tolerance to opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has several advantages for use in lab experiments. It is a highly selective agonist at the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have a relatively low toxicity in animal studies. However, there are also some limitations to using N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline has been shown to have some off-target effects, such as inhibition of the dopamine transporter, which may complicate its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline. One area of interest is the development of more selective sigma-1 receptor agonists that do not have off-target effects. Additionally, there is interest in studying the role of the sigma-1 receptor in various diseases such as Alzheimer's disease and cancer. Finally, there is interest in studying the potential therapeutic uses of N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline and related compounds, such as in the treatment of depression and anxiety disorders.
Synthesemethoden
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline can be synthesized by reacting 4-(2-methylphenyl)piperazine with N,N-dimethylaniline in the presence of a catalyst such as palladium on carbon. The reaction takes place in an organic solvent such as ethanol or methanol at a temperature of around 50-60°C. The yield of N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline obtained from this reaction is typically around 50-60%.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-17-6-4-5-7-20(17)23-14-12-22(13-15-23)16-18-8-10-19(11-9-18)21(2)3/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSQFRWOOYPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)



![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![methyl 2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B6039225.png)